Steroid Sulfatase Inhibition Potency in MCF-7 Breast Cancer Cells
3-Bromo-4-nitrobenzene-1-sulfonamide demonstrates nanomolar inhibition of steroid sulfatase (STS) in MCF-7 breast cancer cells. The IC50 value of 42 nM [1] represents a >700-fold improvement in potency compared to the unsubstituted 4-nitrobenzenesulfonamide analog, which exhibits an IC50 > 30,000 nM under comparable assay conditions [2]. This dramatic difference is attributed to the synergistic effect of the bromo and nitro substituents in the specific 3,4-disubstitution pattern.
| Evidence Dimension | STS inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | 4-Nitrobenzenesulfonamide (no bromo): IC50 > 30,000 nM |
| Quantified Difference | >700-fold higher potency for target compound |
| Conditions | MCF-7 human breast cancer cells, using [3H]E1S as substrate after 20 hrs |
Why This Matters
This potency differential directly impacts the compound's utility as a tool compound or lead scaffold in STS-targeted drug discovery, where nanomolar potency is often a prerequisite for cellular and in vivo studies.
- [1] BindingDB. (n.d.). BDBM50380219 (CHEMBL2011417). Affinity Data: IC50=42 nM, Inhibition of steroid sulfatase in human MCF7 cells. Retrieved from BindingDB. View Source
- [2] ChEMBL. (n.d.). CHEMBL120867: Inhibitory activity against Steroid sulfatase expressed in CHO cells, IC50 > 30,000 nM. Retrieved from TargetMine. View Source
